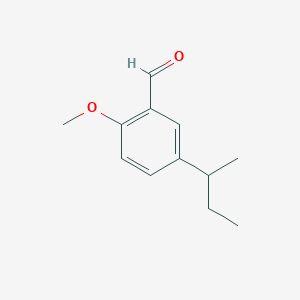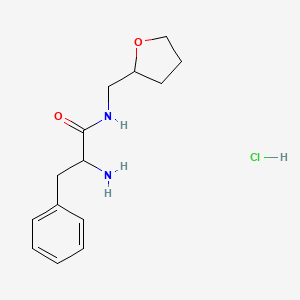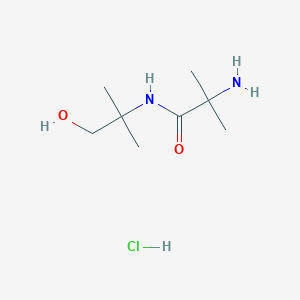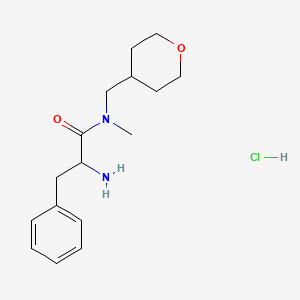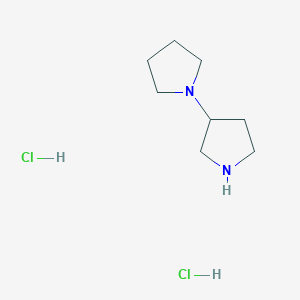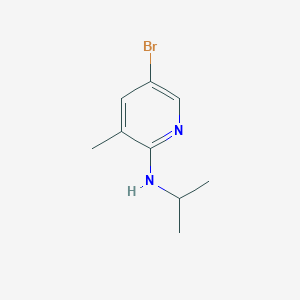
5-Bromo-N-isopropil-3-metil-2-piridinamina
Descripción general
Descripción
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is a brominated pyridine derivative with the molecular formula C9H13BrN2. This compound is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the nitrogen atom, and a methyl group at the 3-position of the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating 3-methyl-2-pyridinamine with bromine in the presence of a suitable catalyst, such as iron(III) bromide.
N-Alkylation: The N-isopropyl group can be introduced by reacting 5-bromo-3-methyl-2-pyridinamine with isopropylamine under reflux conditions.
Industrial Production Methods: Industrial production of 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine typically involves large-scale halogenation and alkylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as 5-bromo-N-isopropyl-3-methyl-2-pyridinone.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 5-aminopyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide and ammonia are employed, typically under heating conditions.
Major Products Formed:
Oxidation: 5-bromo-N-isopropyl-3-methyl-2-pyridinone
Reduction: 5-aminopyridine derivatives
Substitution: Hydroxyl or amino-substituted pyridines
Aplicaciones Científicas De Investigación
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
5-Bromo-3-methyl-2-pyridinamine
5-Bromo-N-ethyl-3-methyl-2-pyridinamine
5-Bromo-N-propyl-3-methyl-2-pyridinamine
Uniqueness: 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the isopropyl group, in particular, provides distinct chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
5-bromo-3-methyl-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTGFSNUUQKKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


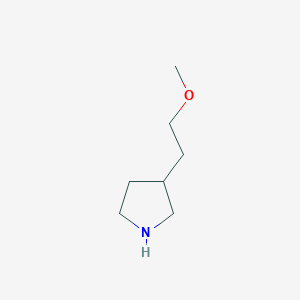
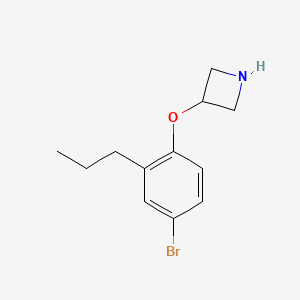
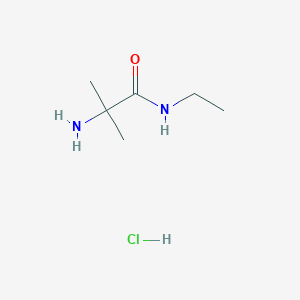
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)
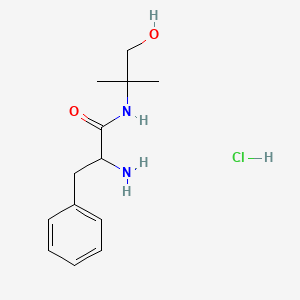
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)
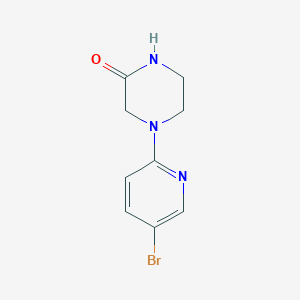
![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)
